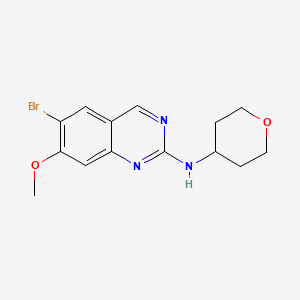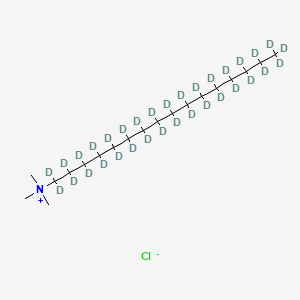
n-Hexadecyl-d33-trimethylammonium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hexadecyl-d33-trimethylammonium Chloride is a stable isotope-labeled compound with the molecular formula C19H9D33ClN and a molecular weight of 353.2. This compound is a quaternary ammonium salt, which is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexadecyl-d33-trimethylammonium Chloride typically involves the reaction of hexadecylamine with methyl chloride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the molecule. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-Hexadecyl-d33-trimethylammonium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as hydroxide ions or other halide ions, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized quaternary ammonium compounds, while reduction may produce reduced ammonium species. Substitution reactions result in the formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
n-Hexadecyl-d33-trimethylammonium Chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its ability to interact with biological membranes.
Medicine: It is used in drug delivery systems and as an antimicrobial agent.
Industry: The compound is utilized in the formulation of personal care products, detergents, and disinfectants.
Mechanism of Action
The mechanism of action of n-Hexadecyl-d33-trimethylammonium Chloride involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects, making it useful in various medical and industrial applications.
Comparison with Similar Compounds
n-Hexadecyl-d33-trimethylammonium Chloride can be compared with other similar compounds, such as:
Cetyltrimethylammonium Chloride: Similar in structure but without deuterium labeling.
Palmityltrimethylammonium Chloride: Another quaternary ammonium salt with a similar alkyl chain length.
Cetrimonium Chloride: Commonly used in personal care products and has similar surfactant properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in research applications that require stable isotope-labeled compounds.
Properties
Molecular Formula |
C19H42ClN |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;chloride |
InChI |
InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; |
InChI Key |
WOWHHFRSBJGXCM-SPUUSHFZSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


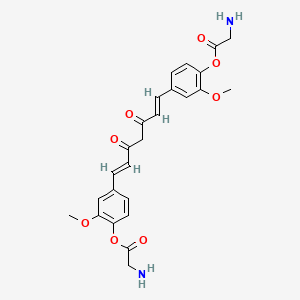
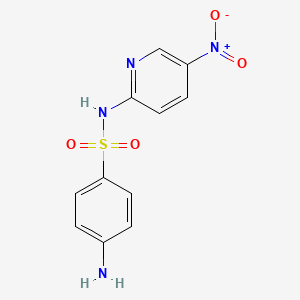

![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)
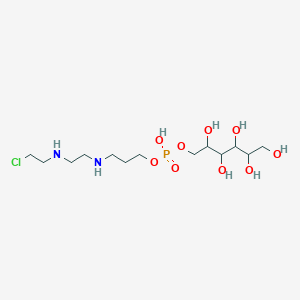
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)
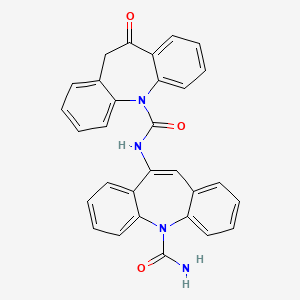
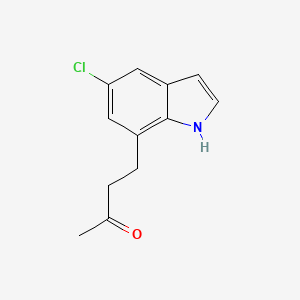

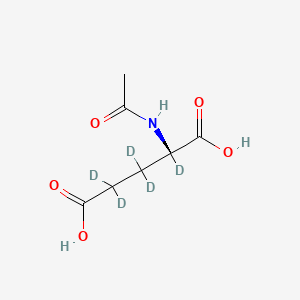
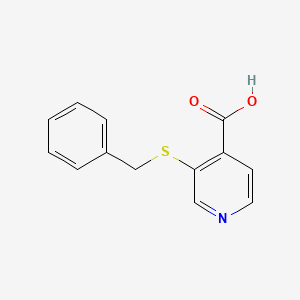
![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)
